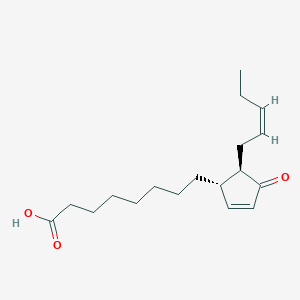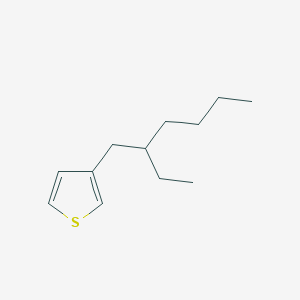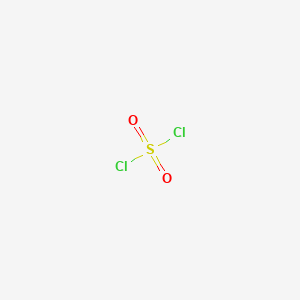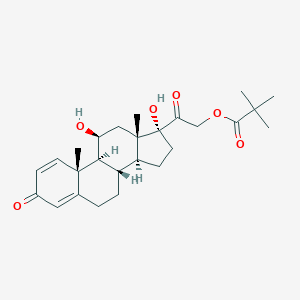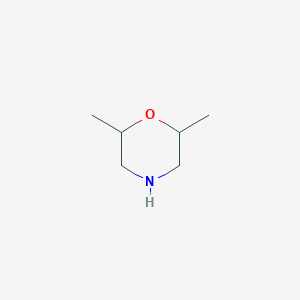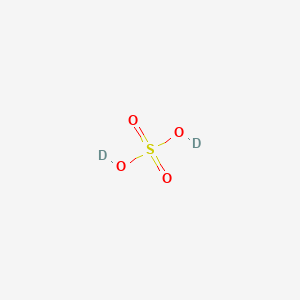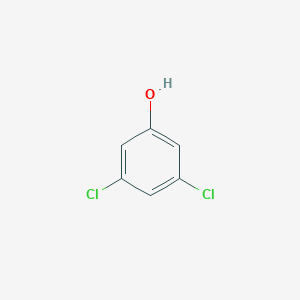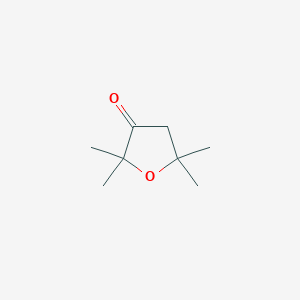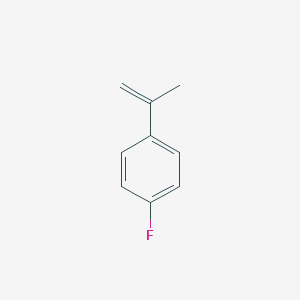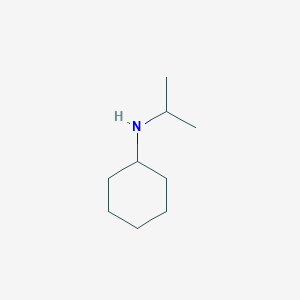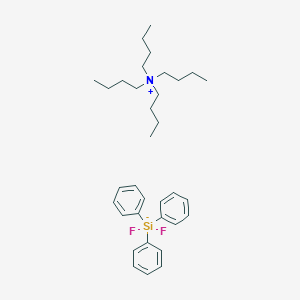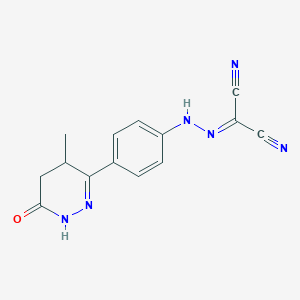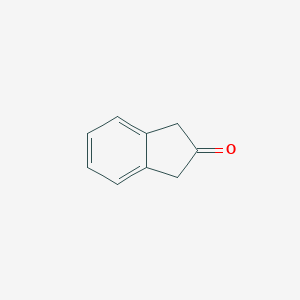
2-茚酮
概述
描述
2-Indanone is an organic compound with the molecular formula C₉H₈O. It is a colorless to pale yellow solid with a characteristic odor. This compound is a member of the indanone family, which consists of bicyclic structures containing a benzene ring fused to a cyclopentanone ring. 2-Indanone is notable for its applications in organic synthesis and its presence in various natural products.
科学研究应用
2-Indanone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studies have explored its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: 2-Indanone derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of fragrances, dyes, and agrochemicals.
作用机制
Target of Action
2-Indanone, also known as β-Hydrindone , is a prominent motif found in numerous natural products and pharmaceuticals . It has been reported that 2-Indanone and its derivatives have been explored as inhibitors of cholinesterases , which play a crucial role in the treatment of Alzheimer’s disease . The primary target of 2-Indanone is the enzyme cyclooxygenase (COX) , which is responsible for prostaglandin synthesis .
Mode of Action
2-Indanone interacts with its primary target, COX, by inhibiting its activity . This inhibition is achieved through the action of the indanone derivative CGP 28238, a sulfonamide exhibiting selective inhibition of COX-2 with no effect on COX-1 . This selective inhibition contributes to the compound’s excellent gastrointestinal safety .
Biochemical Pathways
The inhibition of COX by 2-Indanone affects the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in inflammation, pain, and other physiological processes. By inhibiting COX, 2-Indanone reduces the production of prostaglandins, thereby potentially alleviating symptoms associated with conditions like inflammation .
Result of Action
The molecular and cellular effects of 2-Indanone’s action primarily involve the reduction of inflammation due to its inhibition of prostaglandin synthesis . Additionally, some indanone-chalcone derivatives have shown remarkable inhibitory activities against acetylcholinesterase and self-induced Aβ1–42 aggregation, which are key factors in Alzheimer’s disease .
生化分析
Biochemical Properties
2-Indanone is known to undergo various biochemical reactions. For instance, it undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol . It also reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone
Cellular Effects
The cellular effects of 2-Indanone are not well-studied. Some derivatives of 2-Indanone have shown significant cellular effects. For instance, arylidene indanones have been explored as inhibitors of cholinesterases towards the treatment of Alzheimer’s disease, as tubulin depolymerizing agents, as inhibitors of breast cancer and leukemia, inhibitors of dual specificity phosphatase (DUSP), as antimalarials, and for many other uses
Molecular Mechanism
It is known that 2-Indanone undergoes various chemical reactions, suggesting that it may interact with biomolecules in a complex manner
Temporal Effects in Laboratory Settings
It is known that 2-Indanone is a stable compound, suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
Some derivatives of 2-Indanone have shown significant effects in animal models
Metabolic Pathways
It is known that 2-Indanone can undergo various chemical reactions, suggesting that it may be involved in complex metabolic pathways
Transport and Distribution
Given its chemical properties, it is likely that 2-Indanone can be transported and distributed within cells and tissues in a complex manner
Subcellular Localization
Given its chemical properties, it is likely that 2-Indanone can localize to specific compartments or organelles within cells
准备方法
Synthetic Routes and Reaction Conditions: 2-Indanone can be synthesized through several methods:
Oxidation of Indane: One common method involves the oxidation of indane using oxidizing agents such as potassium permanganate or chromium trioxide.
Cyclization of Phenylpropionic Acid: Another method involves the cyclization of phenylpropionic acid under acidic conditions to form 2-Indanone.
Palladium-Catalyzed Carbonylation: This method involves the carbonylation of unsaturated aryl iodides and dienyl triflates using palladium catalysts.
Industrial Production Methods: In industrial settings, 2-Indanone is often produced via the oxidation of indane due to its efficiency and cost-effectiveness. The reaction typically employs strong oxidizing agents and is conducted under controlled temperature and pressure conditions to maximize yield and purity.
化学反应分析
2-Indanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phthalic acid derivatives.
Reduction: Reduction of 2-Indanone can yield 2-indanol, a valuable intermediate in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring of 2-Indanone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and rhodium catalysts are commonly used in cyclization and carbonylation reactions.
Major Products Formed:
Oxidation Products: Phthalic acid derivatives.
Reduction Products: 2-Indanol.
Substitution Products: Various substituted indanones depending on the reagents used.
相似化合物的比较
- 1-Indanone
- Indene
- 2-Indanol
2-Indanone’s unique structure and reactivity make it a valuable compound in various fields of research and industry, distinguishing it from its analogs.
属性
IUPAC Name |
1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJJFEIKYGFCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052288 | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-13-4 | |
| Record name | 2-Indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dihydro-2H-inden-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-INDEN-2-ONE, 1,3-DIHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I79N673DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-indanone?
A1: The molecular formula of 2-indanone is C9H8O, and its molecular weight is 132.16 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-indanone?
A2: 2-Indanone has been characterized using infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] The rotational spectrum of 2-indanone has also been analyzed. []
Q3: Are there any notable features in the IR spectrum of 2-indanone?
A3: Yes, the IR spectrum of 2-indanone exhibits a characteristic carbonyl (C=O) stretching band. [, , ] In cycloketones like 2-indanone, the position of this band is influenced by ring strain. []
Q4: What are some synthetic routes to 2-indanone and its derivatives?
A4: 2-Indanone can be synthesized through various methods, including:
- Acid-catalyzed cyclization: This approach has been used to prepare isotruxene from 1-indanone and 2-indanone. []
- [4 + 1] Annulation reactions: (Trialkylsilyl)arylketenes react with (trimethylsilyl)diazomethane to form 2-indanone derivatives. []
- Ruthenium-catalyzed cyclization: (o-Ethynyl)phenyl epoxides undergo cyclization in the presence of a ruthenium catalyst to form 2-naphthols or 1-alkylidene-2-indanones, depending on the epoxide substituents. The reaction involves a novel oxygen transfer from the epoxide to its terminal alkyne. []
- Pt-catalyzed Rautenstrauch reaction: This method utilizes propargyl carbonates to create functionalized indene derivatives, which can be further transformed into 2-indanones through a Rautenstrauch/Tsuji-Trost reaction. []
Q5: How can 2-indanone be used as a building block for other compounds?
A5: 2-Indanone serves as a versatile starting material for various compounds, including:
- Indenoporphyrins: These highly modified porphyrins can be synthesized starting from 2-indanone. The process involves Knorr-type reactions to form indenopyrroles, followed by several steps to ultimately yield the indenoporphyrin. []
- Benz[b]Indeno[1,2-e]Pyran-11(6H)-Ones and Benz[b]Indeno[1,2-e]Thiopyran-11(6H)-One: These fused-ring structures can be synthesized through the reaction of dilithiated 2-indanone with lithiated methyl salicylates or lithiated methyl thiosalicylate. []
Q6: Can 2-indanone undergo biotransformation?
A6: Yes, 2-indanone can be biotransformed by certain bacteria.
- Naphthalene dioxygenase (NDO): Pseudomonas sp. strain 9816/11, which expresses NDO, oxidizes 2-indanone to 2-hydroxy-1-indanone. []
- Toluene dioxygenase (TDO): P. putida F39/D cells expressing TDO, convert 2-indanone to (S)-2-hydroxy-1-indanone with high enantiomeric excess. []
- Arthrobacter sp. strain F101: This strain further metabolizes 2-indanone to 3-isochromanone. []
Q7: What is significant about the microbial oxidation of 2-indanone?
A7: The microbial oxidation of both 1-indanone and 2-indanone by NDO and TDO proceeds through a monooxygenation mechanism, incorporating a single oxygen atom from molecular oxygen. This is notable because it provides a direct route to specific hydroxyindanone products, potentially offering an alternative to chemical synthesis. []
Q8: What is the pKa of 2-indanone and what does it indicate about its chemical reactivity?
A8: The pKa of 2-indanone in DMSO is 17.64. [] This value provides information about the acidity of the benzylic protons and the ability of the 2-indanone anion to delocalize negative charge.
Q9: How does the structure of 2-indanone influence its anion's charge delocalization?
A9: Compared to the anions of 2-tetralone and 2-benzosuberone, the 2-indanone anion exhibits greater delocalization of negative charge into the aromatic ring. This is attributed to the structural constraints of the five-membered ring, which encourages a more planar conformation and better orbital overlap, even though it increases internal strain. []
Q10: How does 2-indanone behave under photochemical conditions?
A10: 2-Indanone, when exposed to UV light, can generate o-xylylene through a photochemical reaction. [] This process has been studied using techniques like two-pulse fluorescence and transient absorption spectroscopy. []
Q11: What happens when 1-hydroxy-2-indanones are irradiated with UV light?
A11: Irradiating 1-hydroxy-2-indanones leads to the formation of photoenols, which are intermediates that can undergo further reactions to yield various products. [, ] The specific products formed, as well as the lifetime of the intermediate photoenols, are influenced by the substituents on the 1-hydroxy-2-indanone molecule. []
Q12: What is the significance of photoenol formation from 1-hydroxy-2-indanones?
A12: This photochemical pathway offers an alternative route to generate photoenols. The process and the subsequent reactions of the photoenols provide insights into photochemical reaction mechanisms and potential synthetic applications. [, ]
Q13: What are some potential applications of 2-indanone and its derivatives?
A13: 2-Indanone derivatives have shown potential in various areas, including:
- Tyrosinase inhibitors: Curcumin analogs based on the 2-indanone scaffold exhibit strong inhibitory effects on tyrosinase, making them potentially useful in food preservation. []
- Ligand precursors: Substituted indenes, easily synthesized from 2-indanone, are valuable precursors for transition-metal complexes used in catalysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
